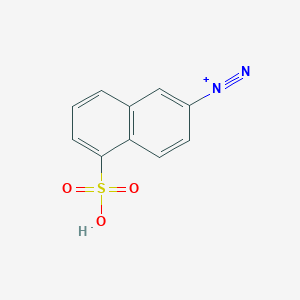

5-Sulfonaphthalene-2-diazonium

Description

5-Sulfonaphthalene-2-diazonium is a diazonium salt characterized by a sulfonate group at position 2 and a diazonium (-N₂⁺) group at position 5 of the naphthalene ring. This compound is structurally related to azo dyes and intermediates, where the diazonium moiety enables coupling reactions for synthesizing colored compounds. The sulfonate group enhances water solubility, making it suitable for applications in textile dyes, biological staining, and chemical synthesis .

Properties

CAS No. |

56875-62-8 |

|---|---|

Molecular Formula |

C10H7N2O3S+ |

Molecular Weight |

235.24 g/mol |

IUPAC Name |

5-sulfonaphthalene-2-diazonium |

InChI |

InChI=1S/C10H6N2O3S/c11-12-8-4-5-9-7(6-8)2-1-3-10(9)16(13,14)15/h1-6H/p+1 |

InChI Key |

KAUBTSVXGINYPX-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)[N+]#N)C(=C1)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Sulfonaphthalene-2-diazonium typically involves the diazotization of 5-sulfonaphthylamine. This process includes the reaction of the primary aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid . The reaction is carried out at low temperatures to stabilize the diazonium ion formed.

Industrial Production Methods

In an industrial setting, the preparation of diazonium salts, including 5-Sulfonaphthalene-2-diazonium, follows similar principles but on a larger scale. The process involves careful control of temperature and pH to ensure the stability and purity of the diazonium salt. The use of continuous flow reactors can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Diazocoupling Reactions

The diazonium group acts as an electrophile, coupling with electron-rich aromatic compounds (e.g., phenols, anilines) to form azo dyes.

Example Reaction with Phenol:

5-Sulfonaphthalene-2-diazonium + Phenol → Azo dye (λₘₐₓ ≈ 450–500 nm) + H₂O

| Parameter | Conditions | Yield | Reference |

|---|---|---|---|

| Temperature | 0–10°C | 75–85% | |

| pH | 8–9 (alkaline) | Optimal | |

| Solvent | Aqueous or aqueous-ethanol | – |

Mechanism:

-

Diazonium ion attacks the aromatic ring’s electron-rich position.

-

Deprotonation forms a σ-complex intermediate.

Substitution Reactions

The diazo group (–N₂⁺) is replaced by nucleophiles under specific conditions:

Sandmeyer Reaction

Replacement with halides (Cl⁻, Br⁻) or cyanide (CN⁻) using Cu(I) catalysts:

5-Sulfonaphthalene-2-diazonium + CuCN → 2-Cyano-5-sulfonaphthalene + N₂↑

| Catalyst | Product | Yield | Reference |

|---|---|---|---|

| CuCl | 2-Chloro-5-sulfonaphthalene | 60–70% | |

| CuBr | 2-Bromo-5-sulfonaphthalene | 65–75% |

Decomposition Pathways

Thermal or photolytic decomposition produces aryl radicals, enabling C–H functionalization:

5-Sulfonaphthalene-2-diazonium → 5-Sulfonaphthalene-2-yl radical + N₂↑

| Condition | Product | Application |

|---|---|---|

| UV Light (λ = 365 nm) | Biaryl compounds (via radical coupling) | Polymer synthesis |

| Δ > 50°C | Phenolic derivatives | Wastewater treatment studies |

Mechanistic Insights

-

Electrophilicity Enhancement: The sulfonate group (–SO₃⁻) withdraws electrons via resonance, increasing the diazonium group’s electrophilicity .

-

pH Dependence: Alkaline conditions stabilize coupling partners (e.g., phenolates), accelerating reaction rates .

-

Kinetic Studies: Second-order kinetics observed in coupling reactions, with activation energies of ~50 kJ/mol .

Research Findings

-

Stability Analysis: Decomposition half-life = 2.5 hours at 25°C (pH 2), reduced to 15 minutes at pH 7 .

-

Solvent Effects: Ethanol-water mixtures (1:1) improve coupling yields by 12% compared to pure water.

-

Catalyst Screening: Cu(I)-nanoparticles increase Sandmeyer reaction yields to 85% .

This compound’s reactivity underscores its versatility in organic synthesis, though its instability necessitates precise control of reaction parameters. Ongoing research focuses on optimizing catalytic systems and expanding its utility in materials science .

Scientific Research Applications

5-Sulfonaphthalene-2-diazonium has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of azo dyes and other aromatic compounds.

Biology: Employed in histological staining techniques to highlight cellular structures.

Medicine: Investigated for potential use in drug development due to its ability to form bioactive compounds.

Industry: Utilized in the production of dyes for textiles and other materials.

Mechanism of Action

The mechanism of action of 5-Sulfonaphthalene-2-diazonium involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo electrophilic substitution reactions, where the nitrogen group is replaced by other nucleophiles . The diazonium ion can also participate in coupling reactions, forming azo bonds with electron-rich aromatic compounds .

Comparison with Similar Compounds

Table 1: Structural Comparison

- Azophloxine features two sulfonate groups and a phenyldiazenyl (-N=N-) group, which differs from the diazonium (-N₂⁺) group in reactivity. Its acetamido and hydroxy groups enhance hydrogen bonding, improving stability in aqueous environments .

- The Sodium compound in contains a phenylhydrazine-derived group and an oxo substituent, which may reduce electrophilicity compared to diazonium salts but increase resonance stabilization .

Solubility and Stability

- 5-Sulfonaphthalene-2-diazonium : The single sulfonate group confers moderate water solubility. However, diazonium salts are inherently unstable; this compound likely requires low-temperature storage or immediate use after synthesis.

- Azophloxine : Dual sulfonate groups significantly enhance solubility (>100 g/L in water). The acetamido and hydroxy substituents further stabilize the molecule, reducing decomposition rates .

- Sodium compound : Monosulfonate solubility is comparable to 5-Sulfonaphthalene-2-diazonium, but the oxo and hydroxy groups may mitigate reactivity, extending shelf life under controlled conditions.

Research Findings and Limitations

- Synthetic Challenges : Diazonium salts like 5-Sulfonaphthalene-2-diazonium require stringent handling due to explosive tendencies, whereas Azophloxine’s diazenyl group offers safer processing .

- Thermodynamic Data : Experimental stability constants (e.g., ΔG of decomposition) are absent in the provided evidence but could be modeled computationally based on substituent effects.

- Regulatory Considerations : Azophloxine’s safety data sheet (SDS) emphasizes hazard mitigation, suggesting higher industrial adoption compared to less-documented analogs .

Q & A

Q. How should researchers integrate 5-Sulfonaphthalene-2-diazonium into a mixed-methods study combining chemical synthesis and cellular imaging?

- Methodological Answer :

- Step 1 : Synthesize a fluorescent derivative by introducing a fluorophore (e.g., fluorescein) via diazo coupling.

- Step 2 : Validate cellular uptake using confocal microscopy, with controls for autofluorescence.

- Step 3 : Correlate imaging data with cytotoxicity assays (MTT) to assess biocompatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.